molecular formula C12H18N4O B1501058 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol CAS No. 1146080-66-1

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol

Cat. No.: B1501058
CAS No.: 1146080-66-1
M. Wt: 234.3 g/mol
InChI Key: WJDYJAQMQWKTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring and a pyrimidine ring.

Preparation Methods

The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:

  • 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-amine
  • 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-methanol

These compounds share similar structural features but may differ in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-10-3-5-16(6-4-10)12-7-11(13-8-14-12)15-9-1-2-9/h7-10,17H,1-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDYJAQMQWKTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671608
Record name 1-[6-(Cyclopropylamino)pyrimidin-4-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-66-1
Record name 1-[6-(Cyclopropylamino)pyrimidin-4-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Reactant of Route 6
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.